![molecular formula C14H15N3O2S B7590610 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid](/img/structure/B7590610.png)
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid, also known as PTPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience and cancer research.
Scientific Research Applications
Cancer Treatment : Compounds structurally related to 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid have been investigated for their potential in treating cancer. For instance, a derivative of this compound has been studied as an Aurora kinase inhibitor, suggesting its utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial and Antituberculosis Activity : Various derivatives of 1,3,4-thiadiazole, a core structure in the compound , have shown significant antimicrobial and antituberculosis activity. This includes compounds like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates (V. U. Jeankumar et al., 2013).
Antibacterial Properties : Synthesis of acetylenic derivatives of a substituted 1,3,4-thiadiazole, which is structurally related to the compound , has shown promising antibacterial properties (Anwar A. Tamer & Ahlam J Qassir, 2019).
Antioxidant and Antitumor Activities : N-substituted-2-amino-1,3,4-thiadiazoles, closely related to the core structure of the compound, have been synthesized and evaluated for their cytotoxicity and antioxidant activities, demonstrating promising results in antitumor evaluations (W. Hamama et al., 2013).
Synthesis and Liquid Crystal Behavior : Carboxylic acid derivatives containing 1,3,4-thiadiazole ring have been synthesized and their liquid crystalline behaviors studied, which is relevant to materials science applications (H. J. Jaffer et al., 2017).
properties
IUPAC Name |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(19)11-6-8-17(9-7-11)14-15-12(16-20-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXKALPIQNWXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.